molecular formula C10H11Cl3N2S B1397005 ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride CAS No. 1332530-68-3

([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride

Cat. No.: B1397005
CAS No.: 1332530-68-3
M. Wt: 297.6 g/mol
InChI Key: QGTUITIHCLDFRX-UHFFFAOYSA-N
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Description

([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is a chemical compound that features a thiazole ring substituted with a chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride typically involves the condensation of a chlorophenyl thiazole derivative with an amine. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can be further modified to obtain the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

Medicine

. Its thiazole ring is known to exhibit various pharmacological activities, including anti-inflammatory and antitumor properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as corrosion resistance and electrical conductivity. Its versatility makes it a valuable component in the production of advanced materials.

Mechanism of Action

The mechanism of action of ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share structural similarities with ([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride.

    Chlorophenyl Derivatives: Compounds like 2-chlorophenylamine and 4-chlorophenylamine also exhibit structural similarities.

Uniqueness

This compound is unique due to its combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.2ClH/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTUITIHCLDFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride

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